molecular formula C13H13NO6S B2441960 5-(Furan-2-ylmethylsulfamoyl)-2-methoxybenzoic acid CAS No. 326889-56-9

5-(Furan-2-ylmethylsulfamoyl)-2-methoxybenzoic acid

Cat. No. B2441960
CAS RN: 326889-56-9
M. Wt: 311.31
InChI Key: GOACRCLOBLTSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Furan-2-ylmethylsulfamoyl)-2-methoxybenzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and dyes . It also has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. It’s difficult to predict without more specific information .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental methods .

Scientific Research Applications

Analytical Chemistry Applications

The study by Nozal et al. (2001) presents a high-performance liquid chromatographic method for determining various furan derivatives in honey samples. Although this study doesn't specifically focus on 5-(Furan-2-ylmethylsulfamoyl)-2-methoxybenzoic acid, it highlights the importance of furan derivatives in analytical chemistry, particularly in food analysis. This research could guide future studies involving similar compounds in different matrices Nozal et al. (2001).

Polymer Science

Wilsens et al. (2014) explore the synthesis of poly(ester amide)s containing 2,5-furandicarboxylic acid. The study demonstrates the potential of furan derivatives in developing novel polymers with specific properties, indicating that similar furan compounds, such as this compound, may find applications in polymer synthesis and material science Wilsens et al. (2014).

Biochemistry and Molecular Biology

Ellman's 1959 study on the determination of sulfhydryl groups using aromatic disulfides showcases the relevance of furan derivatives in biochemistry. The use of furan compounds in detecting and quantifying biological molecules underscores their potential in biochemical assays and molecular biology research Ellman (1959).

Green Chemistry

Dijkman et al. (2014) present an enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a key process in green chemistry. This study indicates the possible role of this compound in environmentally friendly chemical processes, highlighting its potential application in sustainable chemistry Dijkman et al. (2014).

Transition Metal Chemistry

Patel (2020) discusses the chelating properties of furan ring-containing organic ligands with transition metals. The study's focus on furan derivatives as ligands in metal complexes suggests potential applications of this compound in coordination chemistry and catalysis Patel (2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis and testing its efficacy .

properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-19-12-5-4-10(7-11(12)13(15)16)21(17,18)14-8-9-3-2-6-20-9/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOACRCLOBLTSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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